molecular formula C13H11NO3 B1289547 1-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid CAS No. 63987-74-6

1-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Cat. No.: B1289547
CAS No.: 63987-74-6
M. Wt: 229.23 g/mol
InChI Key: DBDXICAOJOTYBI-UHFFFAOYSA-N
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Description

1-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is an organic compound with the molecular formula C13H11NO3 It is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid can be synthesized through several methods. One common approach involves the condensation of benzylamine with ethyl acetoacetate, followed by cyclization and oxidation steps. The reaction conditions typically include the use of a base such as sodium ethoxide and an oxidizing agent like potassium permanganate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted dihydropyridine derivatives.

Scientific Research Applications

1-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of calcium channel blockers.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-benzyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid involves its interaction with various molecular targets. In biological systems, it may act on calcium channels, modulating their activity and affecting cellular processes such as muscle contraction and neurotransmitter release. The compound’s effects are mediated through its binding to specific receptor sites, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

  • 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
  • 2-Oxo-1,2-dihydropyridine-3-carboxylic acid
  • Nicotinic acid derivatives

Comparison: 1-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is unique due to its specific substitution pattern on the dihydropyridine ring. This structural feature imparts distinct chemical and biological properties compared to similar compounds. For example, the position of the carboxylic acid group can influence the compound’s reactivity and interaction with biological targets.

Properties

IUPAC Name

1-benzyl-2-oxopyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-12-8-11(13(16)17)6-7-14(12)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDXICAOJOTYBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592613
Record name 1-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63987-74-6
Record name 1-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzyl 1-benzyl-2-oxo-1,2-dihydropyridine-4-carboxylate (1.08 g, 3.38 mmol) obtained in Step 2 was dissolved in a mixed solvent of methanol (7 mL) and water (7 mL), and sodium hydroxide (0.680 g, 16.9 mmol) was added thereto, followed by stirring under heating and reflux for 30 minutes. The reaction mixture was poured into water (50 mL), and 10% hydrochloric acid was added thereto to adjust the pH to 4.5, followed by stirring at room temperature for 1 hour. The precipitated solid was collected by filtration to afford the entitled Compound w (151 mg, 20%) as a white solid.
Name
Benzyl 1-benzyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
20%

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